molecular formula C8H6O4S B1335901 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde CAS No. 211235-87-9

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde

Cat. No.: B1335901
CAS No.: 211235-87-9
M. Wt: 198.2 g/mol
InChI Key: OYWUVHMKKSZDJH-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde is a useful research compound. Its molecular formula is C8H6O4S and its molecular weight is 198.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4S/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWUVHMKKSZDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392408
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211235-87-9
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H NMR spectrum of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde (CAS: 211235-87-9).[1][2] As a key building block in the synthesis of functional organic materials, particularly derivatives of the conductive polymer PEDOT, a thorough understanding of its structural characterization is paramount for researchers and drug development professionals.[3] This document elucidates the expected spectral features, including chemical shifts, multiplicities, and integration, grounded in fundamental principles of molecular structure and magnetic resonance. Furthermore, it presents a robust, field-proven protocol for acquiring high-quality ¹H NMR data for this specific molecule.

Molecular Structure and Proton Environments

2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde possesses a highly symmetrical, fused-ring structure. This symmetry is the dominant factor governing the simplicity of its ¹H NMR spectrum. The molecule contains two distinct sets of proton environments, as illustrated below.

Caption: Structure of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde.

The key structural features influencing the spectrum are:

  • Symmetry: A C₂ axis of symmetry renders the two aldehyde groups chemically equivalent. Likewise, the four protons on the dihydrodioxine ring are also chemically equivalent.

  • Proton Sets:

    • Aldehyde Protons (Hₐ): Two protons, one on each of the C5 and C7 aldehyde groups.

    • Dihydrodioxine Protons (Hₑ): Four protons comprising the ethylene bridge (-OCH₂CH₂O-).

Predicted ¹H NMR Spectrum: A Detailed Analysis

The inherent symmetry of the molecule leads to a remarkably simple ¹H NMR spectrum, which is predicted to contain only two signals. The anticipated data are summarized in the table below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
Aldehyde Protons (Hₐ)9.5 - 10.02HSinglet (s)Strong deshielding from the carbonyl group's magnetic anisotropy.[4][5] No adjacent protons for coupling.
Dihydrodioxine Protons (Hₑ)4.0 - 4.54HSinglet (s)Deshielding from adjacent electronegative oxygen atoms. All four protons are chemically and magnetically equivalent due to symmetry.
The Aldehyde Protons (Hₐ)

The protons of the two aldehyde groups are expected to resonate in the far downfield region of the spectrum, typically between 9.5 and 10.0 ppm .[5][6] This significant downfield shift is a hallmark of aldehyde protons and is primarily caused by the strong magnetic anisotropy of the carbon-oxygen double bond (C=O).[4][7] The circulating π-electrons of the carbonyl group generate a local magnetic field that strongly deshields the attached proton, increasing its resonance frequency. As there are no protons on the adjacent thiophene ring carbons, these protons will not experience spin-spin coupling and will therefore appear as a sharp singlet . The integration of this signal will correspond to 2H .

The Dihydrodioxine Protons (Hₑ)

The four protons on the ethylene bridge of the dihydrodioxine ring are predicted to appear as a single signal between 4.0 and 4.5 ppm . Their chemical shift is influenced by the deshielding effect of the two adjacent electronegative oxygen atoms, which withdraw electron density from the methylene carbons.[8]

Crucially, due to the molecule's symmetry, all four of these protons are chemically and magnetically equivalent. The protons on one methylene group are in an identical environment to the protons on the other. Within a single methylene group, rapid conformational flexing at room temperature averages the environment of the two protons. Consequently, they do not couple with each other, resulting in a single, sharp singlet in the spectrum. The integration of this signal will correspond to 4H .

Caption: Conceptual representation of the predicted ¹H NMR spectrum.

Experimental Protocol for Spectrum Acquisition

The following protocol is designed to be a self-validating system, where the rationale behind each step ensures the acquisition of high-fidelity, reproducible data.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing A Weigh Sample (5-10 mg) B Select Solvent (e.g., DMSO-d6) A->B C Dissolve Sample in ~0.7 mL Solvent B->C D Add Internal Standard (TMS) C->D E Transfer to 5 mm NMR Tube D->E F Insert Sample into Spectrometer E->F G Lock, Tune, and Shim F->G H Set Acquisition Parameters (zg30 pulse, D1=5s, NS=16) G->H I Acquire FID H->I J Fourier Transform (FT) I->J K Phase Correction J->K L Baseline Correction K->L M Integrate Signals L->M N Calibrate Spectrum (TMS to 0.00 ppm) M->N

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde.

  • Solvent Selection: Choose a suitable deuterated solvent. Given the compound's melting point of 155°C and its polar aldehyde functional groups, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high dissolving power for polar organic solids.[2] Deuterated chloroform (CDCl₃) can also be tested.

    • Causality: The choice of solvent is critical for obtaining a homogenous solution, which is necessary for high-resolution NMR. An inappropriate solvent will lead to poor signal shape and inaccurate results.

  • Dissolution: Transfer the weighed solid into a clean, dry vial and add approximately 0.7 mL of the chosen deuterated solvent. Vortex or gently warm the mixture to ensure complete dissolution.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution.

    • Causality: TMS provides a reference signal at 0.00 ppm for accurate calibration of the chemical shift axis.[8]

  • Transfer: Using a pipette, transfer the final solution into a 5 mm NMR tube.

NMR Instrument Parameters (Example for a 400 MHz Spectrometer)
  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: zg30. This is a standard one-pulse experiment with a 30° flip angle, which allows for faster repetition rates.

    • Relaxation Delay (D1): 5.0 seconds.

      • Causality: A longer relaxation delay ensures that all protons have fully returned to their equilibrium state before the next pulse. This is essential for obtaining accurate signal integrations, which reflect the ratio of protons.

    • Number of Scans (NS): 16.

      • Causality: Co-adding multiple scans improves the signal-to-noise ratio, making it easier to distinguish real signals from background noise.

    • Spectral Width (SW): ~20 ppm. This ensures that all expected signals, from TMS at 0 ppm to the aldehyde protons around 10 ppm, are captured.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Correction: Perform manual or automated phase and baseline corrections to ensure all peaks are upright and the baseline is flat.

  • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal. The ratio of the integrals for the two singlets should be approximately 2:1 (Hₑ:Hₐ), corresponding to the 4H and 2H proton sets.

Conclusion

The ¹H NMR spectrum of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde is a powerful and unambiguous tool for its structural verification. The high degree of molecular symmetry results in a clean spectrum characterized by two distinct singlets: one in the aldehyde region (9.5-10.0 ppm) corresponding to the two equivalent aldehyde protons, and another in the ether region (4.0-4.5 ppm) representing the four equivalent dihydrodioxine protons. The predicted chemical shifts, multiplicities, and 4:2 integration ratio provide a unique spectral fingerprint for this important synthetic intermediate. The detailed experimental protocol provided herein ensures that researchers can reliably obtain high-quality data for confident characterization.

References

  • Park, H., et al. (2004). Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2148-o2150. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • PubChem. (n.d.). Thieno[3,4-b][4][9]dioxine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Academic Journals. (2014). International Journal of Physical Sciences - design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

Sources

Technical Guide: UV-Vis Absorption of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical characterization of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde (often abbreviated as EDOT-dicarbaldehyde or EDOT-dialdehyde ) via UV-Visible spectroscopy.

It is designed for researchers synthesizing conjugated polymer precursors who require precise validation of electronic structure and purity.

Executive Summary & Molecular Context

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde (CAS: 211235-87-9) is a functionalized derivative of 3,4-ethylenedioxythiophene (EDOT). Unlike the electron-rich, colorless EDOT monomer, the 5,7-dicarbaldehyde variant incorporates two strong electron-withdrawing formyl groups (-CHO) at the


-positions of the thiophene ring.
  • Appearance: Yellow solid.

  • Electronic Class: Donor-Acceptor (D-A) "Push-Pull" System.

    • Donor: Ethylenedioxy bridge (raises HOMO).

    • Acceptor: Formyl groups (lowers LUMO).

  • Key Spectral Feature: Significant bathochromic shift (red-shift) relative to pristine EDOT, moving absorption from the deep UV into the near-UV/visible (violet) region.

Theoretical Framework: Electronic Transitions

To interpret the UV-Vis data correctly, one must understand the molecular orbital (MO) perturbations caused by the substituents.

The "Push-Pull" Effect

Pristine EDOT exhibits absorption maxima (


) at approximately 235 nm and 255 nm  (transitions to 

states). The introduction of carbonyl oxygen atoms at the 5 and 7 positions creates a conjugated path where electron density flows from the dioxy-ring (Donor) to the carbonyls (Acceptors).
  • HOMO Modulation: The ethylenedioxy group donates electron density into the thiophene ring via mesomeric effects (+M), raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • LUMO Modulation: The formyl groups withdraw electron density via inductive (-I) and mesomeric (-M) effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO).

  • Result: The HOMO-LUMO gap (

    
    ) contracts. The absorption energy decreases, resulting in a longer wavelength (
    
    
    
    ).
Expected Spectral Profile

Based on the compound's yellow color (which implies absorption of complementary violet/blue light) and the electronic effects described above:

  • Primary

    
    :  Expected in the 360 nm – 420 nm  range.
    
  • Solvatochromism: As a polar molecule (due to the carbonyl dipoles), the

    
     will exhibit positive solvatochromism (red-shift) in more polar solvents (e.g., Acetonitrile vs. Hexane) due to stabilization of the excited intramolecular charge transfer (ICT) state.
    

Experimental Protocol

Objective: Obtain a quantitative extinction coefficient (


) and validate the purity of the synthesized precursor.
Materials & Reagents[1]
  • Analyte: 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde (Recrystallized, >95% purity).

  • Solvent: Spectroscopic grade Dichloromethane (DCM) or Chloroform (CHCl

    
    ) .
    
    • Note: Avoid alcohols (MeOH/EtOH) if measuring over long periods to prevent hemiacetal formation, although they are acceptable for rapid scans.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Quartz (10 mm path length). Do not use plastic/acrylic (incompatible with DCM).

Step-by-Step Methodology
Phase A: Baseline & Blanking
  • Warm up the lamp (D2/W) for at least 30 minutes.

  • Fill two matched quartz cuvettes with pure solvent (DCM).

  • Run a Baseline Correction (Autozero) from 200 nm to 800 nm to subtract solvent absorbance and cuvette mismatch.

Phase B: Sample Preparation (Stock Solution)
  • Weigh approximately 2.0 mg of EDOT-dicarbaldehyde (

    
     g/mol ).
    
  • Dissolve in 10 mL of DCM in a volumetric flask.

    • Concentration (

      
      ):
      
      
      
      M.
  • Sonicate for 2 minutes to ensure complete dissolution. The solution should be clear yellow.

Phase C: Dilution Series & Measurement

To ensure the data follows the Beer-Lambert Law (


), prepare a dilution series.
Sample IDVolume Stock (

L)
Volume Solvent (

L)
Final Conc. (Approx)Expected Absorbance
D1 502950

M
0.2 – 0.4
D2 1002900

M
0.4 – 0.8
D3 2002800

M
0.8 – 1.2
  • Pipette the specific volumes into the sample cuvette.

  • Invert gently to mix (use a PTFE stopper).

  • Scan from 600 nm down to 230 nm .

    • Why scan down? To detect residual unreacted EDOT monomer (peaks at <260 nm).

  • Record

    
     and Absorbance (
    
    
    
    ).

Visualization: Workflow & Mechanism

Electronic Transition Diagram

This diagram illustrates the band-gap narrowing effect responsible for the spectral shift.

MO_Diagram cluster_0 EDOT Monomer cluster_1 EDOT-Dicarbaldehyde LUMO_EDOT LUMO (High Energy) LUMO_Mod LUMO Stabilized (-CHO withdrawing) LUMO_EDOT->LUMO_Mod -I / -M Effect (Strong Lowering) HOMO_EDOT HOMO (High Energy) HOMO_Mod HOMO Stabilized (Conjugation) HOMO_EDOT->HOMO_Mod Conjugation Extension Gap_EDOT Gap: ~4.8 eV (Abs: ~255 nm) Gap_Mod Gap: Reduced (Abs: ~380-400 nm)

Caption: Molecular Orbital energy modulation showing the reduction of the HOMO-LUMO gap in the dicarbaldehyde derivative compared to pristine EDOT.

Measurement Workflow

A self-validating protocol to ensure data integrity.

Protocol_Flow Start Start: Solid Sample Solvent Dissolve in DCM/CHCl3 (Avoid Alcohols) Start->Solvent Visual Visual Check: Clear Yellow Solution? Solvent->Visual Filter Filter (0.2 µm PTFE) Visual->Filter No (Cloudy) Scan UV-Vis Scan (230-600 nm) Visual->Scan Yes (Clear) Filter->Scan Check1 Peak < 300 nm only? Scan->Check1 Check2 Peak @ 360-420 nm? Check1->Check2 No Fail1 Error: Oxidation/Degradation (Likely Acid Form) Check1->Fail1 Yes (Colorless) Check2->Fail1 No Success Valid Spectrum Calculate Extinction Coeff. Check2->Success Yes

Caption: Decision tree for UV-Vis validation. Absence of visible absorption (yellow color) indicates sample degradation or incorrect synthesis.

Data Analysis & Interpretation

When analyzing your spectrum, compare your results against these standard benchmarks.

Diagnostic Peaks
FeatureWavelength (

)
AssignmentStructural Insight
Main Band 360 – 420 nm

(ICT)
Confirmation of extended conjugation and push-pull system.
Secondary Band 260 – 290 nm

(Thiophene)
Localized excitation of the thiophene ring.
Missing Band < 240 nmEDOT MonomerIf a sharp peak appears here, the sample contains unreacted starting material.
Calculation of Extinction Coefficient ( )

To report the molar absorptivity (a critical value for determining sensor sensitivity or polymerization yield):



  • A: Absorbance at

    
     (must be between 0.1 and 1.0 for accuracy).
    
  • 
    :  Path length (1 cm).
    
  • c: Concentration (M, mol/L).

Typical Range: For thiophene-dicarbaldehydes,


 is typically in the range of 15,000 – 25,000 M

cm

.

Applications & Significance

Why is this measurement critical in drug development and materials science?

  • Purity Assay: The ratio of the absorbance at 380 nm (product) to 255 nm (impurity) is a rapid, non-destructive metric for reaction completion during the Vilsmeier-Haack formylation of EDOT.

  • Polymerization Precursor: This molecule is often polymerized (via Knoevenagel condensation) to form low-bandgap polymers for photovoltaics. The position of the absorption edge in the monomer predicts the potential bandgap of the resulting polymer.

  • Biosensor Functionalization: The aldehyde groups are reactive handles for attaching biomolecules (amines) via Schiff-base formation. UV-Vis monitoring of the disappearance of the 380 nm peak (and shift to a Schiff-base spectrum) validates successful bioconjugation.

References

  • Adam, G., et al. (2014).[1] Effect of Varying Thiophene Units on Charge-Transport and Photovoltaic Properties of Poly(phenylene ethynylene)-alt-poly(phenylene vinylene) Polymers. ResearchGate.[2][3] Available at: [Link]

  • Hursthouse, M. B., & Huth, S. L. (2007).[4] Crystal Structure of 2,3-Dihydrothieno[3,4-B][1,4]dioxine-5-carbaldehyde.[4] University of Southampton.[4] Available at: [Link]

Sources

Technical Guide: Electrochemical Profiling & Synthetic Utility of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde

[1]

Part 1: Molecular Architecture & Electronic Theory

The "Push-Pull" Paradox

The defining characteristic of EDOT-DA is its electronic duality.[1] It combines the electron-rich 3,4-ethylenedioxythiophene (EDOT) core with two electron-withdrawing aldehyde (-CHO) groups at the

1
  • The "Push" (Donor): The ethylenedioxy bridge donates electron density into the thiophene ring via the mesomeric effect (+M), raising the HOMO energy level.

  • The "Pull" (Acceptor): The carbonyl oxygens of the aldehyde groups withdraw electron density (-I and -M effects), lowering the LUMO energy level.

Result: This creates a discrete Acceptor-Donor-Acceptor (A-D-A) system.[1] Unlike unsubstituted EDOT, which is a monomer for conductive polymers (PEDOT), EDOT-DA is "capped." It cannot electropolymerize.[1] Its utility lies in its ability to undergo Intramolecular Charge Transfer (ICT) , significantly narrowing the optical and electrochemical band gap compared to the parent EDOT.

Structural Specifications
PropertyValueNote
Formula

High oxygen content increases polarity.[1]
Molecular Weight 198.19 g/mol
Electronic Character Amphoteric RedoxOxidizable core; Reducible caps.[1]
Solubility DMSO, DMF, CH

CN
Poor solubility in non-polar solvents (Hexane).
Appearance Yellow Crystalline SolidColor arises from

transition (ICT band).[1]

Part 2: Electrochemical Characterization[1]

Cyclic Voltammetry (CV) Profile

The CV profile of EDOT-DA differs fundamentally from EDOT. While EDOT shows a low oxidation onset (~1.0 V) and polymerization loops, EDOT-DA exhibits discrete redox events.[1]

Predicted Redox Events (vs. Fc/Fc

in CH

CN):
  • Cathodic Region (Reduction):

    • Event: Reversible/Quasi-reversible reduction of the aldehyde groups.[1]

    • Mechanism: Formation of the radical anion stabilized by the thiophene ring.[1]

    • Potential (

      
      ):  Approx. -1.8 V to -2.2 V.[1]
      
  • Anodic Region (Oxidation):

    • Event: Irreversible oxidation of the thiophene core.[1]

    • Shift: The oxidation potential is shifted positively (anodic shift) compared to EDOT (approx.[1] +1.4 V to +1.6 V).[1]

    • Reason: The electron-withdrawing aldehydes stabilize the HOMO, making it harder to remove an electron from the ring.[1]

Electrochemical Mechanism Diagram

The following diagram illustrates the divergent pathways for EDOT-DA compared to standard EDOT.

EDOT_DA_ElectrochemistryStartEDOT-DA(Neutral State)Ox_Step1Anodic Scan(> +1.4 V)Start->Ox_Step1- e⁻Red_Step1Cathodic Scan(< -1.8 V)Start->Red_Step1+ e⁻Ox_StateRadical Cation(Unstable/Localized)Ox_Step1->Ox_StateNo_PolyBLOCKEDPolymerizationOx_State->No_PolyC2/C5 BlockedRed_StateRadical Anion(Stabilized by -CHO)Red_Step1->Red_StateReactionPinacol Coupling(Possible Side Rxn)Red_State->ReactionIf Protons Present

Figure 1: Redox pathways of EDOT-DA.[1] Note the blocking of polymerization due to C2/C5 substitution.

Part 3: Experimental Protocols

Protocol: Determination of HOMO/LUMO Levels

Objective: Accurate measurement of frontier orbital energies using Cyclic Voltammetry.

Reagents & Setup:

  • Solvent: Anhydrous Acetonitrile (CH

    
    CN) or Dichloromethane (DCM).[1] Note: DCM dissolves the compound better but has a narrower anodic window.
    
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).[1]
    
  • Working Electrode: Glassy Carbon (polished to mirror finish with 0.05 µm alumina).[1]

  • Reference: Ag/Ag

    
     (0.01 M AgNO
    
    
    in CH
    
    
    CN).[1]
  • Counter: Platinum Wire.[1]

  • Internal Standard: Ferrocene (Fc/Fc

    
    ).[1]
    

Step-by-Step Workflow:

  • Preparation: Dissolve EDOT-DA (1 mM) in the electrolyte solution. Critical: Purge with Argon for 15 minutes. Oxygen quenches the radical anion formed during reduction.[1]

  • Scan 1 (Window Check): Perform a wide scan (-2.5 V to +2.0 V) at 100 mV/s to identify peak positions.[1]

  • Scan 2 (Data Collection): Isolate the anodic and cathodic peaks.[1] Run 3 cycles to check stability.

  • Calibration: Add Ferrocene (approx. 0.5 mM) to the cell at the end of the experiment and run a final scan.

  • Calculation:

Protocol: Synthesis of Low Band-Gap Conjugated Systems

EDOT-DA is best utilized as a precursor for condensation reactions (Knoevenagel) rather than electropolymerization.[1]

Workflow Diagram:

Synthesis_WorkflowInputEDOT-DA(Precursor)ProcessKnoevenagel CondensationReflux in Ethanol/CHCl3Input->ProcessReagentActive Methylene(e.g., Malononitrile)Reagent->ProcessCatalystBase Catalyst(Piperidine)Catalyst->ProcessProductDicyanovinyl-EDOT(Deep Red/Purple Solid)Process->ProductAppApplication:Organic Photovoltaics (OPV)NIR SensorsProduct->App

Figure 2: Synthetic utility of EDOT-DA in creating low band-gap materials via condensation.

Part 4: Applications & Strategic Analysis[1]

Why use EDOT-DA?
  • Band Gap Tuning: By converting the aldehydes into strong acceptors (like dicyanovinyl or cyanoacrylic acid), the absorption band shifts from blue/UV (EDOT) to the red/NIR region.[1]

  • Solubility Control: Unlike long PEDOT chains which are insoluble, EDOT-DA derivatives are small molecules.[1] They can be solution-processed (spin-coated) and then cross-linked if necessary.[1]

  • Biosensing: The aldehyde group is a "chemical handle."[1] It can form Schiff bases with amine-terminated biomolecules (enzymes, DNA), allowing the EDOT core to act as an electrochemical transducer.

Comparative Data Table
PropertyEDOT (Parent)EDOT-DA (Dialdehyde)EDOT-DA-Dicyanovinyl (Derivative)
Oxidation Onset ~1.0 V~1.5 V> 1.6 V
Polymerization Yes (Facile)Blocked Blocked
Main Transition

(UV)
ICT (Visible/Blue)Strong ICT (Red/NIR)
Role MonomerIntermediate / LinkerActive Semiconductor

Part 5: References

  • Synthesis & Structure: Huth, S. L., et al. "2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde."[1][2] University of Southampton Crystal Structure Report Archive, 2007.[1][2]

  • EDOT Electrochemistry: Groenendaal, L., et al. "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials, 2000.[1]

  • Formylation of Thiophenes: "Regioselective Electrophilic Formylation — 3-Substituted Thiophenes." ResearchGate, 2025.[1]

  • Low Band Gap Derivatives: Turbiez, M., et al. "Design of Organic Semiconductors: 3,4-Ethylenedioxythiophene (EDOT) as a Building Block."[1] Chemical Reviews. (Contextual grounding for A-D-A systems).

Methodological & Application

Polymerization of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists focusing on the synthesis of conjugated polymers derived from 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde (referred to hereafter as EDOT-Dialdehyde ).

Unlike standard EDOT monomers which polymerize via oxidative coupling at the


-positions (2,5-positions), this dialdehyde derivative has its reactive sites blocked by carbonyl groups. Therefore, this guide details Step-Growth Polycondensation  protocols—specifically Polyazomethine (Schiff Base)  and Knoevenagel Condensation  routes—to generate low-bandgap conjugated polymers.

Introduction & Mechanistic Rationale

The monomer 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde represents a functionalized derivative of the electron-rich 3,4-ethylenedioxythiophene (EDOT) core.

The Polymerization Challenge

In standard EDOT polymerization, the


-carbons (C2 and C5) are the sites of radical cation coupling. In EDOT-Dialdehyde, these sites are substituted with aldehyde groups (-CHO). Consequently:
  • Oxidative/Electrochemical Polymerization is Blocked: The aldehydes prevent the formation of

    
     linkages.
    
  • Solution: The aldehyde groups must be utilized as electrophilic handles in step-growth polymerization.

Strategic Pathways

We utilize the reactivity of the aldehyde groups to form conjugated backbones:

  • Route A: Polyazomethine Formation (Schiff Base): Condensation with aromatic diamines. This yields polymers with

    
     linkages, known for hydrolytic stability, metal-chelating ability, and optoelectronic properties.
    
  • Route B: Knoevenagel Condensation: Reaction with active methylene compounds (e.g., fluorene derivatives) to form vinyl-linked (

    
    ) polymers with tunable bandgaps.
    

Monomer Specifications & Preparation

  • IUPAC Name: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde

  • Molecular Weight: ~212.22 g/mol

  • Appearance: Yellow to orange solid

  • Solubility: Soluble in DMF, DMSO, CHCl

    
    ; slightly soluble in alcohols.
    
Synthesis Context (Pre-cursor)

If not purchased, the monomer is typically synthesized via Vilsmeier-Haack formylation of EDOT using excess POCl


/DMF, or via dilithiation  of EDOT (n-BuLi) followed by quenching with DMF [1].

Protocol A: Polyazomethine Synthesis (Schiff Base Route)

This protocol yields a conjugated polymer with alternating EDOT and aromatic amine units linked by imine bonds.

Materials
  • Monomer A: EDOT-Dialdehyde (1.0 eq)

  • Monomer B: Aromatic Diamine (1.0 eq) (e.g., p-Phenylenediamine or 9,9-dioctylfluorene-2,7-diamine)

  • Solvent: Anhydrous

    
    -Dimethylacetamide (DMAc) or DMF.
    
  • Catalyst: p-Toluenesulfonic acid (PTSA) (10 mol%) or LiCl (to improve solubility).

  • Setup: Dean-Stark trap (optional but recommended for water removal) or molecular sieves.

Step-by-Step Methodology
  • Dissolution: In a dry 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve EDOT-Dialdehyde (1.0 mmol, 212 mg) and the Aromatic Diamine (1.0 mmol) in 10 mL of anhydrous DMAc.

    • Note: Stoichiometric balance is critical for high molecular weight (Carothers' equation).

  • Catalyst Addition: Add PTSA (0.1 mmol, ~17 mg) and anhydrous LiCl (0.5 g) to the mixture.

    • Why LiCl? It disrupts hydrogen bonding and improves the solubility of the growing polymer chain, preventing premature precipitation.

  • Condensation Reaction: Purge the system with Nitrogen (

    
    ) for 15 minutes. Heat the reaction mixture to 140–160 °C  with vigorous stirring for 24–48 hours .
    
    • Water Removal: If using a Dean-Stark trap, use a Toluene/DMAc azeotrope to continuously remove the water byproduct, driving the equilibrium toward polymer formation.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the dark solution slowly into 300 mL of vigorously stirred Methanol .

  • Purification:

    • Filter the precipitate.[1][2]

    • Soxhlet Extraction: Wash with Methanol (24 h) to remove oligomers and catalyst, then Acetone (24 h).

    • Dry the polymer under vacuum at 60 °C overnight.

Protocol B: Knoevenagel Condensation (Vinyl-Linked Polymers)

This route creates a carbon-carbon double bond linkage, often resulting in lower bandgap materials suitable for photovoltaics.

Materials
  • Monomer A: EDOT-Dialdehyde (1.0 eq)

  • Monomer B: Di-nitrile or Active Methylene derivative (e.g., 2,7-bis(cyanomethyl)-9,9-dioctylfluorene).

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Piperidine.
    
  • Solvent: THF or

    
    -Butanol.
    
Step-by-Step Methodology
  • Preparation: In a 3-neck flask, dissolve Monomer B (Active Methylene, 1.0 mmol) in 20 mL anhydrous THF/t-Butanol (1:1 mix).

  • Activation: Add

    
    -BuOK  (2.5 mmol) slowly at room temperature. Stir for 30 minutes. The solution will likely change color (formation of carbanion).
    
  • Polymerization: Add EDOT-Dialdehyde (1.0 mmol) dissolved in 5 mL THF dropwise to the reaction mixture. Heat to 60–80 °C for 24 hours under Argon atmosphere.

  • Termination & Workup: Pour the mixture into methanol containing dilute HCl (to neutralize the base). Filter the resulting solid.[1][2]

    • Note: These polymers are often less soluble; chlorobenzene may be required for processing.

Visualization of Workflows

Figure 1: Reaction Mechanism & Workflow

This diagram illustrates the divergent pathways for EDOT-Dialdehyde polymerization.

Polymerization_Pathways cluster_RouteA Route A: Polyazomethine cluster_RouteB Route B: Knoevenagel Monomer EDOT-Dialdehyde (Monomer) Diamine Aromatic Diamine (+ PTSA/LiCl) Monomer->Diamine Condensation Nitrile Active Methylene (+ Base) Monomer->Nitrile Condensation SchiffBase Polyazomethine (-CH=N- Linkage) Diamine->SchiffBase - H2O (160°C) AppA Metal Sensing / Chelation SchiffBase->AppA Vinylene Poly(vinylene) (-CH=C(CN)- Linkage) Nitrile->Vinylene - H2O (Base Cat.) AppB Photovoltaics / Low Bandgap Vinylene->AppB

Caption: Divergent synthesis pathways for EDOT-Dialdehyde utilizing aldehyde reactivity.

Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following markers.

TechniqueExpected Observation (Success Marker)Diagnostic Note
FTIR Spectroscopy Disappearance: C=O stretch (~1660 cm⁻¹). Appearance: C=N stretch (~1610 cm⁻¹) for Route A.Residual C=O indicates low molecular weight or end-groups.
¹H-NMR Shift: Aldehyde proton (9.8-10.0 ppm) disappears. New Peak: Imine/Vinyl proton (8.0-8.8 ppm).Broadening of aromatic peaks confirms polymerization.
UV-Vis Absorption Red Shift: Significant bathochromic shift vs. monomer.Indicates extension of

-conjugation length.
GPC Mn > 5,000 g/mol . Use polystyrene standards; solubility may limit accuracy.

Troubleshooting & Optimization

Issue: Low Solubility of Polymer
  • Cause: Strong

    
     stacking and rigid backbone.
    
  • Solution:

    • Use long-chain alkyl substituted diamines (e.g., 9,9-dihexylfluorene-2,7-diamine).

    • Add LiCl or CaCl₂ (5 wt%) to the reaction solvent to break aggregates during synthesis.

    • Switch solvent to NMP or m-Cresol .

Issue: Low Molecular Weight (Oligomers)
  • Cause: Imbalance in stoichiometry or water presence.

  • Solution:

    • Ensure exact 1:1 molar ratio of dialdehyde to diamine.

    • Drive water removal more aggressively (Dean-Stark or activated molecular sieves in the flask).

    • Increase reaction time to 72 hours.

References

  • Generally derived via Vilsmeier-Haack or Lithiation strategies applied to thiophene derivatives.
  • Polyazomethine Synthesis Protocols

    • Iwan, A., & Sek, D. (2008). Processable polyazomethines and polyketanils: From aerospace to light-emitting diodes and other advanced applications. Progress in Polymer Science.[3] Link

  • Knoevenagel Condensation in Polymers

    • Beaujuge, P. M., & Reynolds, J. R. (2010). Color control in

      
      -conjugated organic polymers for use in electrochromic devices.[4] Chemical Reviews. Link
      
  • EDOT-Based Schiff Bases

    • Unver, H., et al. (2019). Synthesis, Crystal Structures, and Spectroscopic Characterization of Bis-aldehyde Monomers and Their Electrically Conductive Pristine Polyazomethines. MDPI Polymers. Link

Sources

Application Notes & Protocols: Stille Coupling Reactions for the Functionalization of the 2,3-Dihydrothieno[3,4-b]dioxine Core

Application Notes & Protocols: Stille Coupling Reactions for the Functionalization of the 2,3-Dihydrothieno[3,4-b][1][2]dioxine Core

Introduction: The Versatility of the Thienodioxine Scaffold and the Power of Stille Coupling

The 2,3-dihydrothieno[3,4-b][1][2]dioxine scaffold, a core component of the widely utilized conductive polymer PEDOT, is of significant interest in the development of novel organic electronic materials and pharmaceutical agents. The targeted introduction of diverse functionalities onto this heterocyclic system is crucial for tuning its electronic and biological properties. The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands out as a powerful tool for this purpose.[3][4] Its remarkable functional group tolerance, including compatibility with sensitive moieties like aldehydes, and the stability of the required organotin reagents make it an invaluable strategy in complex organic synthesis.[5][6][7]

This guide provides a detailed exploration of the application of Stille coupling for the derivatization of the 2,3-dihydrothieno[3,4-b][1][2]dioxine system. We will delve into the mechanistic underpinnings of the reaction, offer practical insights into experimental design, and present a comprehensive, step-by-step protocol for the coupling of 5,7-dibromo-2,3-dihydrothieno[3,4-b][1][2]dioxine with organostannanes. This document is intended for researchers and professionals in organic synthesis, materials science, and drug development who are looking to leverage this robust coupling methodology.

The Mechanism of the Stille Coupling Reaction

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) complex.[3][6] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in our case, a brominated thienodioxine derivative), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[3][6]

  • Transmetalation: The organotin reagent then exchanges its organic group with the halide on the palladium complex. This is often the rate-determining step of the reaction.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Stille_Mechanismpd0Pd(0)L₂oxidative_additionOxidativeAdditionpd_complexR¹-Pd(II)L₂-Xoxidative_addition->pd_complexpd_complex->pd0transmetalationTransmetalationpd_complex->transmetalationpd_intermediateR¹-Pd(II)L₂-R²transmetalation->pd_intermediatetin_halideX-SnR₃transmetalation->tin_halidereductive_eliminationReductiveEliminationpd_intermediate->reductive_eliminationreductive_elimination->pd0 CatalystRegenerationproductR¹-R²reductive_elimination->productstartR¹-Xstart->oxidative_additiontin_reagentR²-SnR₃tin_reagent->transmetalation

Figure 1. The catalytic cycle of the Stille cross-coupling reaction.

Key Considerations for Coupling with the Thienodioxine Core

  • Substrate: The starting material of choice is typically the 5,7-dibromo-2,3-dihydrothieno[3,4-b][1][2]dioxine, which is commercially available.[8][9][10] The bromine atoms provide the necessary electrophilic sites for the palladium catalyst to undergo oxidative addition. While aryl iodides often react faster, the corresponding bromides are generally more stable and cost-effective.[3]

  • Catalyst and Ligand: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[7][11][12] For electron-deficient heteroaromatics like the thienodioxine system, the choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ or tri(o-tolyl)phosphine (P(o-tol)₃), can accelerate the oxidative addition and reductive elimination steps.[13][14]

  • Organotin Reagent: A wide array of organostannanes (R-SnBu₃) can be employed, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups.[3][7] These reagents are known for their stability to air and moisture, which simplifies handling.[5][6] However, it is crucial to acknowledge their toxicity and to handle them with appropriate safety precautions.

  • Solvent and Temperature: Anhydrous, degassed solvents are essential to prevent side reactions and catalyst deactivation. Toluene, DMF, and dioxane are commonly used solvents for Stille couplings.[11][12][13] Reaction temperatures typically range from 80 to 110 °C to ensure a reasonable reaction rate.[13]

  • Additives: In some cases, additives can significantly improve reaction outcomes. For instance, copper(I) iodide (CuI) can accelerate the transmetalation step, particularly with less reactive organostannanes.[11]

Experimental Protocol: Disubstitution of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1][2]dioxine

This protocol provides a general procedure for the double Stille coupling of 5,7-dibromo-2,3-dihydrothieno[3,4-b][1][2]dioxine with an aryl stannane. The reaction can be adapted for mono-substitution by using a sub-stoichiometric amount of the organotin reagent.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1][2]dioxine174508-31-7VariousEnsure purity >97%
(Tributylstannyl)benzene (or other organostannane)954-53-0VariousUse 2.2 equivalents for disubstitution
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3VariousCatalyst, 2 mol%
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2VariousLigand, 8 mol%
Anhydrous Toluene108-88-3VariousFreshly distilled or from a solvent system
Saturated aqueous Potassium Fluoride (KF) solution7789-23-3Prepare in-houseFor workup

Experimental Workflow:

Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWorkup & PurificationA1. Add dibromothienodioxine,Pd₂(dba)₃, and P(o-tol)₃ to aflame-dried Schlenk flask.B2. Evacuate and backfillwith Argon (3x).A->BC3. Add anhydrous tolueneand organostannane via syringe.B->CD4. Heat the mixture to 110 °Cwith vigorous stirring.C->DE5. Monitor reaction progressby TLC or GC-MS (12-24 h).D->EF6. Cool to room temperature,dilute with ethyl acetate.E->FG7. Wash with saturated aqueousKF solution to remove tin byproducts.F->GH8. Dry organic layer (Na₂SO₄),filter, and concentrate.G->HI9. Purify by column chromatography(e.g., silica gel, hexanes/ethyl acetate).H->I

Figure 2. Step-by-step experimental workflow for the Stille coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5,7-dibromo-2,3-dihydrothieno[3,4-b][1][2]dioxine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and P(o-tol)₃ (0.08 mmol, 24.3 mg).

    • Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

    • Through the septum, add anhydrous, degassed toluene (10 mL) via syringe, followed by the organostannane reagent (e.g., (tributylstannyl)benzene, 2.2 mmol).

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material indicates reaction completion.

  • Workup and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). This step is crucial for removing the tin byproducts (Bu₃SnBr) as a precipitate.[12] Stirring the biphasic mixture for 30 minutes during each wash can improve the efficiency of tin removal.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of Products

The structure and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the successful coupling by showing the signals corresponding to the newly introduced organic groups and the disappearance of the signals for the starting material.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the final product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality solvent/reagents; Insufficient temperature.Use a fresh batch of palladium catalyst. Ensure solvents are anhydrous and properly degassed. Increase reaction temperature in 10 °C increments. Consider adding CuI (10 mol%).
Homocoupling of Organostannane Reaction conditions are too harsh; Catalyst system is not optimal.Lower the reaction temperature. Screen different palladium catalysts and ligands. Ensure slow addition of the organostannane if possible.
Stannane Exchange (Halogen-Tin Exchange) A known side reaction, especially with aryl bromides.This is sometimes unavoidable but can be minimized by careful control of reaction time and temperature.
Difficulty Removing Tin Byproducts Incomplete precipitation with KF.Increase the duration of the KF wash or use multiple washes. Alternatively, flash chromatography with a solvent system containing a small amount of triethylamine can be effective.[12]

Conclusion

The Stille cross-coupling reaction is a highly effective and versatile method for the synthesis of functionalized 2,3-dihydrothieno[3,4-b][1][2]dioxine derivatives. Its tolerance for a wide range of functional groups, including aldehydes, makes it particularly suitable for the elaboration of this important heterocyclic core. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can efficiently access a diverse library of novel compounds for applications in materials science and medicinal chemistry. The protocol and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful synthetic transformation.

References

  • Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119–122. [Link]

  • Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Herzon, S. B., & O'Malley, S. J. (2012). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 5(7), 607–612. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Dang, T. T., Rasool, N., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(12), 2136. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). [Link]

  • Pearson Education. (2022). Stille Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Williams, R. M., et al. (2011). A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Organic Syntheses, 88, 197. [Link]

  • Acros Pharmatech. (n.d.). 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1][2]dioxine. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Patel, D., et al. (2015). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 20(8), 14354–14377. [Link]

Advanced Protocols for Functional Polymer Thin Film Deposition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-POLY-TF

Executive Summary & Strategic Rationale

In drug development and biomedical engineering, the deposition of polymer thin films is not merely a coating process; it is a critical control step for drug release kinetics, surface biocompatibility, and sensor performance. Whether depositing Poly(lactic-co-glycolic acid) (PLGA) for biodegradable drug elution or conductive polymers for biosensors, the film's integrity, thickness uniformity, and adhesion are paramount.

This guide moves beyond basic textbook descriptions to provide field-validated protocols for two distinct deposition modalities:

  • Spin Coating (Solution-Phase): The industry workhorse for planar substrates, optimized here for biodegradable polymers like PLGA.

  • Initiated Chemical Vapor Deposition (iCVD): A solvent-free, conformal "dry" technique essential for coating complex 3D geometries (e.g., stents, microneedles) without damaging sensitive active pharmaceutical ingredients (APIs).

Pre-Deposition: Substrate Surface Engineering

Scientific Principle: Polymer adhesion is governed by the minimization of interfacial free energy. A contaminated substrate leads to dewetting (pinholes) or delamination. The goal is to match the surface energy of the substrate to the polymer solution.

Protocol A: Piranha Cleaning (Silicon/Glass)

WARNING: Piranha solution is highly corrosive and explosive if mixed with significant organic material.

  • Preparation: In a fume hood, mix Sulfuric Acid (

    
    , 96%)  and Hydrogen Peroxide (
    
    
    
    , 30%)
    in a 3:1 ratio .
    • Note: Always add peroxide to acid slowly. The reaction is exothermic (

      
      ).
      
  • Etch: Immerse substrates for 10–15 minutes. This removes organic contaminants and hydroxylates the surface (increases hydrophilicity).

  • Rinse: Cascade rinse in Deionized (DI) water (

    
    ) for 5 minutes.
    
  • Dry: Nitrogen (

    
    ) blow dry immediately to prevent water spot formation.
    
Protocol B: Plasma Activation (Polymers/Plastics)

For temperature-sensitive substrates (e.g., PET, PDMS):

  • Power: 30–50 W

  • Pressure: 200–500 mTorr

  • Time: 30–60 seconds

  • Effect: Introduces polar functional groups (-OH, -COOH) to improve wettability.

Method I: Spin Coating (Solution-Phase)

Case Study: PLGA Thin Films for Controlled Drug Release.

The Physics of Film Formation

The final film thickness (


) in the evaporation-dominated regime is approximated by the Meyerhofer Equation  [1]:


Where:

  • 
     = Initial polymer concentration (critical control parameter)
    
  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     = Spin speed (angular velocity)[1][2]
    
  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     = Viscosity[2]
    
  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     = Evaporation rate[2][3]
    

Key Insight: Thickness is inversely proportional to the square root of spin speed (


).[1] To halve the thickness, you must quadruple the speed.
Experimental Protocol: PLGA Deposition

Materials:

  • Polymer: PLGA (50:50 or 75:25 L:G ratio).

  • Solvent: Dichloromethane (DCM) or Chloroform (high vapor pressure) for fast drying; Tetrahydrofuran (THF) for smoother films.

  • Solution: 2–5% w/v PLGA in solvent.

Step-by-Step Workflow:

  • Dispense (Static vs. Dynamic):

    • Static: For fluids

      
       cP. Dispense 1–2 mL onto the center of a stationary substrate.
      
    • Dynamic: For fluids

      
       cP. Dispense while substrate rotates at 500 RPM. Use Static for standard PLGA solutions to minimize material waste.
      
  • Spread Cycle (Ramp):

    • Accelerate at 500 RPM/s to 2,000–4,000 RPM.

    • Why: High acceleration prevents "striations" (radial thickness variations) caused by solvent evaporation before the fluid spreads.

  • Thinning/Drying Cycle:

    • Hold speed for 30–60 seconds.

    • Mechanism:[4][5][6][7][8][9] Centrifugal forces shear the fluid off the edge; solvent evaporation locks in the solid film.

  • Edge Bead Removal (EBR):

    • While spinning at low speed, spray a small amount of pure solvent on the backside or edge of the wafer to remove the thick ridge of polymer that forms at the perimeter.

  • Soft Bake (Post-Deposition):

    • Place on a hotplate at

      
       (below PLGA 
      
      
      
      of
      
      
      if drug is sensitive, or slightly above to relax stress) for 5 mins.
    • Critical: Removes residual solvent which can act as a plasticizer and alter drug release rates.

Visualization: Spin Coating Workflow

SpinCoatingWorkflow Start Substrate Prep (Piranha/Plasma) Dispense Dispense (Static/Dynamic) Start->Dispense Clean Surface Spread Spin-Up (500 RPM/s) Dispense->Spread Wetting Thinning Thinning & Drying (2000-4000 RPM) Spread->Thinning Shear Force EBR Edge Bead Removal Thinning->EBR Optional Bake Soft Bake (Solvent Removal) Thinning->Bake Direct EBR->Bake QC QC: Ellipsometry Bake->QC

Figure 1: Logical flow of the spin coating process, highlighting the critical transition from fluid dynamics (spreading) to thermodynamics (drying).

Method II: Initiated Chemical Vapor Deposition (iCVD)

Case Study: Conformal Encapsulation of Drug-Eluting Stents.

Scientific Principle: Unlike PVD (sputtering) which damages organics, or CVD which requires high heat, iCVD uses a hot filament to crack a specific initiator only, while the monomer and substrate remain cool. This allows "gentle" polymerization directly on the surface [2, 3].

Advantages for Drug Development
  • Solvent-Free: No risk of dissolving the underlying drug layer.

  • Conformal: Coats vertical sidewalls and undercuts (e.g., porous scaffolds) where spin coating fails due to surface tension bridging.

  • Tunable Chemistry: Can copolymerize crosslinkers to control degradation rates.

Experimental Protocol

Parameters:

  • Monomer: Glycidyl Methacrylate (GMA) or HEMA.

  • Initiator: TBPO (Tert-butyl peroxide).[4]

  • Filament Temp (

    
    ):  200–250°C (Activates initiator).
    
  • Substrate Temp (

    
    ):  25–40°C (Promotes adsorption).
    

Workflow:

  • Vacuum: Pump chamber down to base pressure (

    
     mTorr).
    
  • Precursor Flow: Introduce Monomer and Initiator vapors at controlled ratios (typically 1:1 to 5:1).

  • Ignition: Turn on filament. The initiator cleaves into radicals.

  • Polymerization: Radicals attack adsorbed monomer molecules on the cool substrate surface, forming polymer chains in situ.

  • Termination: Stop flow and vent. No post-bake required.

Characterization & Validation

A self-validating system requires rigorous QC. Use the following matrix to verify film properties.

MetricPrimary TechniqueSecondary TechniqueAcceptance Criteria (Typical)
Thickness Spectroscopic Ellipsometry Profilometry (Step edge)

5% of target (e.g., 50nm

2.5nm)
Roughness AFM (Tapping Mode) SEMRMS

nm (for optical quality)
Wettability Contact Angle Goniometry Dyne PensPLGA:

(Hydrophobic)
Uniformity Ellipsometry Mapping Visual InspectionNo "fringes" or "comets" visible

Troubleshooting Guide (Root Cause Analysis)

Defects in spin coating are deterministic, not random. Use this logic flow to diagnose issues [4].

Visualization: Defect Logic Tree

Troubleshooting Defect Identify Defect Comets Comets / Streaks Defect->Comets Pinholes Pinholes / Dewetting Defect->Pinholes Striations Radial Striations Defect->Striations Cause1 Particulates on Substrate or in Solution Comets->Cause1 Cause2 Substrate Contamination (Poor Wettability) Pinholes->Cause2 Cause3 Solvent Evaporates Too Fast Striations->Cause3 Fix1 Filter Solution (0.2µm) & Clean Substrate Cause1->Fix1 Fix2 O2 Plasma or Piranha Clean Cause2->Fix2 Fix3 Use Higher Boiling Solvent or Closed Bowl Cause3->Fix3

Figure 2: Diagnostic tree for common thin film defects. "Comets" are usually particle-induced, while "Pinholes" indicate surface energy mismatches.

References

  • Lau, K. K., & Gleason, K. K. (2006). Initiated Chemical Vapor Deposition (iCVD) of Polymeric Nanolayers. MIT/Frontiers in Bioengineering. Retrieved February 11, 2026, from [Link]

  • Tenhaeff, W. E., & Gleason, K. K. (2008).[10] Initiated Chemical Vapor Deposition of Polymers for Drug Delivery. National Institutes of Health (NIH) / PMC. Retrieved February 11, 2026, from [Link]

  • University of Louisville. (n.d.). Spin Coating Process Troubleshooting Guide. Micro/Nano Technology Center. Retrieved February 11, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formylation of 2,3-Dihydrothieno[3,4-b]dioxine (EDOT)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of 2,3-dihydrothieno[3,4-b]dioxine (EDOT). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction. Here, we address common challenges and side reactions encountered during the Vilsmeier-Haack formylation of EDOT, providing in-depth troubleshooting advice and detailed experimental protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction on EDOT is giving me a complex mixture of products, not the clean 2-formyl-EDOT I expected. What are the likely side reactions?

A1: The Vilsmeier-Haack reaction, while generally effective for electron-rich heterocycles like EDOT, can lead to several side products if not carefully controlled.[1][2][3][4][5] The primary side reactions to consider are:

  • Over-formylation: The high electron density of the EDOT ring system makes it susceptible to a second formylation, yielding 2,5-diformyl-2,3-dihydrothieno[3,4-b]dioxine.

  • Polymerization: As a monomer used in the synthesis of conducting polymers, EDOT can undergo polymerization under the acidic and electrophilic conditions of the Vilsmeier-Haack reaction.[6][7]

  • Ring-opening of the Dioxine Ring: While the ethylenedioxy bridge is generally stable, harsh acidic conditions can potentially lead to its cleavage or rearrangement. Studies on similar cyclic ethers, such as oxetanes, show susceptibility to ring-opening under acidic conditions.[8][9][10][11]

To diagnose the issue, it is crucial to analyze your crude reaction mixture by techniques such as 1H NMR, 13C NMR, and mass spectrometry to identify the characteristic signals of these potential byproducts.

Q2: I suspect I am getting the diformylated product. How can I confirm its presence and how do I avoid it?

A2: The formation of 2,5-diformyl-2,3-dihydrothieno[3,4-b]dioxine is a common issue.

Confirmation:

  • 1H NMR Spectroscopy: The mono-formylated product will show a characteristic singlet for the remaining proton on the thiophene ring. The di-formylated product will lack this signal and instead show two distinct aldehyde proton signals.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the addition of two formyl groups (M+56).

Avoidance:

The key to preventing over-formylation is precise control over the reaction stoichiometry and conditions.

ParameterRecommendation for Mono-formylationRationale
Vilsmeier Reagent Equiv. 1.0 - 1.2 equivalentsUsing a significant excess of the Vilsmeier reagent dramatically increases the likelihood of a second formylation.
Temperature 0 °C to room temperatureLower temperatures favor the mono-substituted product by reducing the overall reactivity of the system.
Reaction Time Monitor closely by TLC or GC-MSProlonged reaction times after the consumption of the starting material can lead to the formation of the di-formylated byproduct.
Q3: My reaction mixture has turned into a dark, insoluble tar-like substance. What is happening and can it be salvaged?

A3: The formation of a dark, insoluble material is a strong indication of polymerization. EDOT is an electron-rich monomer that can readily polymerize, especially in the presence of strong electrophiles and acids, which are characteristic of the Vilsmeier-Haack reaction.[6][7]

Causality:

The Vilsmeier reagent is a potent electrophile that can initiate cationic polymerization of EDOT. This process is often difficult to control and can compete with the desired formylation reaction.

Troubleshooting:

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can help to suppress the polymerization pathway, which typically has a higher activation energy than the formylation reaction.

  • Control the Rate of Addition: Add the Vilsmeier reagent dropwise to a solution of EDOT. This maintains a low concentration of the electrophile at any given time, disfavoring polymerization.

  • Use a Milder Formylating Agent: If polymerization remains a persistent issue, consider alternative, less acidic formylation methods.

Unfortunately, once significant polymerization has occurred, it is very difficult to salvage the desired product from the insoluble polymer. The focus should be on preventing its formation in subsequent attempts.

Visualizing the Reaction Pathways

To better understand the chemical transformations occurring during the formylation of EDOT, the following diagrams illustrate the desired reaction and the primary side reactions.

formylation_reactions cluster_main Desired Reaction cluster_side Side Reactions EDOT EDOT Formyl_EDOT 2-Formyl-EDOT EDOT->Formyl_EDOT Vilsmeier Reagent (1.1 eq) Polymer Poly(EDOT) EDOT->Polymer Acid/Electrophile Initiation Ring_Opened Ring-Opened Products EDOT->Ring_Opened Harsh Acidic Conditions Diformyl_EDOT 2,5-Diformyl-EDOT Formyl_EDOT->Diformyl_EDOT Excess Vilsmeier Reagent

Caption: Reaction pathways in the formylation of EDOT.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Formyl-2,3-dihydrothieno[3,4-b]dioxine

This protocol is optimized for the selective mono-formylation of EDOT.

Materials:

  • 2,3-Dihydrothieno[3,4-b]dioxine (EDOT)

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF solution over 30 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve EDOT (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-formyl-2,3-dihydrothieno[3,4-b]dioxine as a solid.

Expected Characterization Data for 2-Formyl-2,3-dihydrothieno[3,4-b]dioxine: [12][13][14][15][16]

  • 1H NMR (CDCl3, 400 MHz): δ 9.75 (s, 1H, -CHO), 6.60 (s, 1H, thiophene-H), 4.40-4.30 (m, 4H, -OCH2CH2O-).

  • 13C NMR (CDCl3, 100 MHz): δ 182.0, 145.0, 142.5, 115.0, 108.0, 65.5, 64.8.

  • Mass Spec (EI): m/z (%) = 170 (M+).

Protocol 2: Troubleshooting - Purification of Mono-formylated EDOT from Di-formylated Byproduct

If di-formylation has occurred, careful purification is required.

Procedure:

  • Initial Purification: Follow the work-up procedure as described in Protocol 1.

  • Column Chromatography:

    • Use a long silica gel column to improve separation.

    • Employ a shallow gradient of a less polar eluent system (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate). The di-formylated product is more polar and will elute after the mono-formylated product.

    • Collect small fractions and analyze them by TLC to identify the fractions containing the pure mono-formylated product.

  • Recrystallization: If the product from column chromatography is still not pure, recrystallization can be attempted. A solvent system of hexanes/ethyl acetate or ethanol/water may be effective.

Logical Flow of Troubleshooting

troubleshooting_flow Start Formylation of EDOT Analysis Analyze Crude Product (NMR, MS, TLC) Start->Analysis Complex_Mixture Complex Mixture? Analysis->Complex_Mixture Clean_Product Clean 2-Formyl-EDOT Complex_Mixture->Clean_Product No Diformyl_Present Diformyl Product Present? Complex_Mixture->Diformyl_Present Yes Polymer_Present Polymerization? Diformyl_Present->Polymer_Present No Optimize_Stoichiometry Optimize Stoichiometry (1.1 eq Vilsmeier Reagent) Diformyl_Present->Optimize_Stoichiometry Yes Polymer_Present->Clean_Product No, start over Dropwise_Addition Slow, Dropwise Addition of Reagents Polymer_Present->Dropwise_Addition Yes Control_Temp Lower Reaction Temperature Optimize_Stoichiometry->Control_Temp Monitor_Time Monitor Reaction Time Control_Temp->Monitor_Time Milder_Reagent Consider Milder Formylating Agent Control_Temp->Milder_Reagent Purification Careful Chromatography/ Recrystallization Monitor_Time->Purification Dropwise_Addition->Control_Temp

Caption: Troubleshooting workflow for EDOT formylation.

References

  • 2,3-Dihydrothieno[3,4-B][2][12]dioxine-5-carbaldehyde - eCrystals - University of Southampton. (2007, February 15). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Supporting Information - DOI. (n.d.). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Mixed π-conjugated oligomers of thiophene and 3,4-ethylenedioxythiophene (EDOT) | Request PDF. (2025, August 6). Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]

  • Functionalized branched EDOT-terthiophene copolymer films by electropolymerization and post-polymerization “click”-reactions - PMC - NIH. (2015, March 11). Retrieved from [Link]

  • 3,4-Ethylenedioxythiophene (EDOT) as a versatile building block for advanced functional π-conjugated systems - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 2,3-Dihydrothieno[3,4-B][2][12]dioxine-5-carbaldehyde. (2007, February 15). Retrieved from [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of 2,3-dihydrobenzo[b][2][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • 1H- and 13C-NMR and ethylene polymerization studies of zirconocene/MAO catalysts : effect of the ligand structure on the formation - KOPS. (n.d.). Retrieved from [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC. (n.d.). Retrieved from [Link]

  • Chemical and Photochemical Synthesis of Substituted Dihydro-thieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones and Tetrahydro-dithieno[2,3-b:2',3'-d]thieno[2'',3''c:2''',3''' - MDPI. (n.d.). Retrieved from [Link]

  • Chemistry of the 1,2-Dioxetane Ring System. Chemiluminescence, Fragmentations, and Catalyzed Rearrangements. - DTIC. (n.d.). Retrieved from [Link]

  • (PDF) Dioxetane formation and chemiluminescent emission upon the combination of a vinylphenol derivative with naphthalene endoperoxide - ResearchGate. (2017, January 25). Retrieved from [Link]operoxide)

Sources

Preventing over-oxidation of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Oxidation & Stability Management

Content ID: EDOT-CHO-001 | Version: 2.4 | Last Updated: 2025-06-15[1]

Core Directive & Diagnostic Triage

Welcome to the Advanced Thiophene Derivatives Support Hub. You are likely here because your synthesis of 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde (henceforth EDOT-Dialdehyde ) yielded a carboxylic acid impurity, an insoluble black solid (polymer), or a low-melting mixture.[1]

The thiophene ring in EDOT is exceptionally electron-rich (


 effect of alkoxy groups). This makes it highly susceptible to two distinct types of "over-oxidation":
  • Functional Group Over-Oxidation: Conversion of the aldehyde (-CHO) to carboxylic acid (-COOH).

  • Skeletal Over-Oxidation: Oxidative attack on the thiophene sulfur (S-oxide formation) or radical-cation coupling (premature polymerization).

Use the diagnostic flowchart below to identify your specific failure mode before proceeding to the protocols.

EDOT_Triage Start Start: Identify the Symptom Symptom1 Product is Acidic / IR shows broad OH (2500-3300 cm⁻¹) Start->Symptom1 Symptom2 Insoluble Black/Blue Precipitate Start->Symptom2 Symptom3 Low Yield / Unreacted Starting Material Start->Symptom3 Diag1 Diagnosis: Autoxidation or Strong Oxidant Used Symptom1->Diag1 Diag2 Diagnosis: Oxidative Polymerization of EDOT Core Symptom2->Diag2 Diag3 Diagnosis: Oxidant too weak or Wet Solvents Symptom3->Diag3 Action1 Action: Switch to MnO₂ Protocol (See Section 2) Diag1->Action1 Action2 Action: Lower Reaction Temp & Exclude Light Diag2->Action2 Action3 Action: Activate MnO₂ (Azeotropic Drying) Diag3->Action3

Figure 1: Diagnostic decision tree for EDOT-Dialdehyde synthesis and handling failures.

Critical Synthesis Protocol: The "Soft" Oxidation

The Problem: Standard oxidants like


, Jones Reagent (Cr(VI)), or even standard conditions of PCC can over-oxidize the electron-rich EDOT aldehyde to 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid .[1] Furthermore, the acidic nature of Jones reagent will trigger oxidative polymerization of the EDOT core.[1]

The Solution: Use Activated Manganese Dioxide (


) .[1][2] It acts as a heterogeneous surface oxidant that selectively converts allylic/benzylic-type alcohols (which thiophene-methanol mimics) to aldehydes without touching the sulfur core or going to the acid.
Protocol: Selective Oxidation of EDOT-Dimethanol

Target: Convert 2,3-dihydrothieno[3,4-b]dioxine-5,7-diyldimethanol to EDOT-Dialdehyde.

ParameterSpecificationReasoning
Reagent Activated

(10-20 eq.)
Large excess required due to surface-area dependence.[1] Must be "Activated" (see below).[1]
Solvent Dichloromethane (DCM) or ChloroformNon-nucleophilic.[1] High solubility for EDOT derivatives.[1]
Temperature Room Temperature (

)
Heating promotes autoxidation to acid.[1]
Atmosphere Argon or Nitrogen (Strict)Oxygen accelerates aldehyde

acid conversion.[1]
Time Monitor via TLC (approx. 12-24 h)Stop immediately upon disappearance of diol to prevent degradation.

Step-by-Step Methodology:

  • Reagent Activation (Critical):

    • Commercial

      
       is often "wet" and inactive.[1]
      
    • Procedure: Heat

      
       in an oven at 
      
      
      
      for 24 hours prior to use. Alternatively, azeotropically distill with toluene if fresh activation is needed.[1]
    • Why? Water deactivates the surface sites necessary for the radical adsorption mechanism.[1]

  • Reaction Setup:

    • Dissolve EDOT-dimethanol (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Add Activated

      
        (15.0 eq) in one portion under a curtain of Argon.[1]
      
    • Seal the flask with a septum and balloon (Argon) or connect to a Schlenk line.[1]

  • Monitoring:

    • Stir vigorously (heterogeneous reaction).[1]

    • Spot TLC every 2 hours.[1]

    • Visualization: EDOT derivatives are UV active (254 nm).[1] The dialdehyde will be less polar (higher

      
      ) than the diol.[1]
      
    • Warning: If a spot remains at the baseline (highly polar), you are forming the carboxylic acid.[1] Stop immediately.

  • Workup (Filtration):

    • Filter the black slurry through a pad of Celite (diatomaceous earth) to remove

      
      .
      
    • Wash the pad with abundant DCM.[1]

    • Concentrate the filtrate in vacuo at low temperature (

      
      ). High heat during evaporation can trigger polymerization.[1]
      

Stability & Storage (The "Maintenance" Phase)

Once synthesized, EDOT-Dialdehyde is chemically fragile.[1] The electron-rich ring pushes electron density into the carbonyl, making it a potent nucleophile scavenger, while the aldehyde H-atom is prone to abstraction by radical species (air oxidation).[1]

Storage Specifications
ConditionRequirementFailure Consequence
Temperature

(Freezer)
Room temp accelerates autoxidation to acid.[1]
Light Amber vial / Foil wrappedUV light generates radicals, initiating polymerization or oxidation.[1]
Atmosphere Inert (Ar/N

)
Oxygen converts -CHO to -COOH (white crust formation).[1]
Stabilizer None usually addedNote:[1] If storing for >6 months, repurify before use.[1]
Mechanism of Failure: Autoxidation

The following diagram illustrates why air exposure is fatal to this compound.[1]

Autoxidation_Pathway cluster_prevention Prevention Strategy Aldehyde EDOT-Dialdehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiator (Light/O₂) Peracid Peracid Intermediate (R-C(O)OOH) Radical->Peracid + O₂ Acid EDOT-Dicarboxylic Acid (R-COOH) Peracid->Acid + Aldehyde Prev1 Dark Storage Prev2 Inert Gas

Figure 2: Autoxidation pathway of thiophene aldehydes. The "Peracid" intermediate is particularly dangerous as it can further oxidize the thiophene sulfur.[1]

Troubleshooting & FAQs

Q1: Can I use Swern Oxidation instead of ?

Yes. Swern oxidation (DMSO/Oxalyl Chloride/


) is an excellent alternative if your 

is inactive.[1]
  • Pros: Homogeneous, very low temperature (

    
    ) prevents polymerization.[1]
    
  • Cons: Generates dimethyl sulfide (stench).[1]

  • Critical Control: Ensure the reaction is quenched properly with triethylamine before warming up. If it warms up while acidic, the EDOT ring will polymerize.[1]

Q2: My product has a yellow/brown tint. Is it ruined?

Not necessarily. Pure EDOT-dialdehyde is typically a yellow to orange solid.[1]

  • Dark Brown/Black: Indicates oxidative polymerization (poly-EDOT formation).[1][3] This is irreversible.

  • White Crust: Indicates oxidation to carboxylic acid.[1][4] This can be removed by washing with a mild base (Sodium Bicarbonate solution), but yield will be lost.[1]

Q3: Why can't I use Vilsmeier-Haack directly on EDOT?

You can, but it is difficult to control bis-formylation .

  • Vilsmeier-Haack (POCl

    
    /DMF) on EDOT usually stops at the mono-aldehyde  because the first formyl group deactivates the ring (electron-withdrawing) toward a second electrophilic attack.
    
  • Forcing the reaction with excess reagent and heat often leads to ring degradation.[1] The "Diol Oxidation" route is superior for the dicarbaldehyde.[1]

Q4: How do I confirm I have the Aldehyde and not the Acid?

Use 1H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde (-CHO): Look for a singlet peak between 9.8 - 10.0 ppm .[1]

  • Acid (-COOH): Look for a broad singlet (often exchangeable) between 11.0 - 13.0 ppm .[1]

  • IR Spectroscopy: Aldehyde C=O stretch is sharp at ~1660-1680 cm⁻¹.[1] Acid C=O is often lower, accompanied by a massive, broad O-H stretch centered at 3000 cm⁻¹.[1]

References

  • Synthesis of EDOT-Dialdehyde Precursors

    • Title: "Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers"
    • Source: ACS Applied Materials & Interfaces (2020)[1]

    • Relevance: Details the sensitivity of EDOT-aldehydes and polymeriz
    • URL:[Link][1]

  • General Thiophene Oxidation Mechanisms

    • Title: "Stepwise Oxidation of Thiophene and Its Deriv
    • Source: Inorganic Chemistry (1996)[1][5]

    • Relevance: Explains the mechanism of S-oxidation (sulfoxide form
    • URL:[Link][1]

  • MnO2 Oxidation Protocol

    • Title: "Manganese Dioxide Oxidation of Allylic Alcohols"[2]

    • Source: Journal of Organic Chemistry (Standard Protocol Reference)
    • Context: While a general reaction, this is the industry standard cited in BenchChem guides for thiophene methanol oxidation.[1]

    • URL:[Link] (Representative Org.[1] Syn. procedure for MnO2 activation).

  • Autoxidation of Aldehydes

    • Title: "Facile Oxidation of Aldehydes to Acids and Esters with Oxone"
    • Source: Organic Letters (2003)[1]

    • Relevance: Illustrates how easily aldehydes convert to acids (and how to intentionally do it, which implies wh
    • URL:[Link][1]

Sources

Validation & Comparative

Comparative Guide: Thiophene-2,5-dicarbaldehyde vs. 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares Thiophene-2,5-dicarbaldehyde (the "Standard") with its electron-rich derivative, 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde (referred to herein as EDOT-dialdehyde ).

For researchers in drug discovery and bio-materials, the distinction is critical:

  • Thiophene-2,5-dicarbaldehyde is the workhorse for synthesizing antimicrobial Schiff bases and standard conjugated linkers. It is accessible, stable, and chemically versatile.

  • EDOT-dialdehyde is the high-performance alternative. The ethylenedioxy bridge donates electron density, significantly lowering the band gap and red-shifting optical properties. This makes it the superior choice for bio-electronic interfaces , fluorescent biosensors , and conductive polymer scaffolds where oxidative stability and low oxidation potential are required.

Part 1: Molecular Architecture & Electronic Properties

The fundamental difference lies in the electron density of the thiophene core. The EDOT moiety includes an ethylenedioxy ring fused to the 3,4-positions of the thiophene, acting as a strong electron-donating group (EDG).

Structural Comparison Logic

StructureComparison Thiophene Thiophene-2,5-dicarbaldehyde (Standard Core) Prop1 Standard Electron Density High Band Gap Thiophene->Prop1 Structure-Property EDOT EDOT-dialdehyde (Electron-Rich Core) Prop2 High Electron Density Low Band Gap (Red Shift) Low Oxidation Potential EDOT->Prop2 Ethylenedioxy Effect

Figure 1: Structural impact on electronic properties. The ethylenedioxy bridge in EDOT-dialdehyde significantly alters the electronic landscape compared to the naked thiophene core.

Physicochemical Data Comparison
FeatureThiophene-2,5-dicarbaldehydeEDOT-dialdehyde
CAS Number 932-95-6211235-87-9
Molecular Weight 140.16 g/mol 198.20 g/mol
Melting Point 115–117 °C~155 °C
Electronic Nature Electron-deficient (due to aldehydes)Electron-rich (EDOT core compensates aldehydes)
Solubility Soluble in DCM, CHCl3, hot EthanolSoluble in DCM, THF, DMSO
Primary Utility Small molecule drug synthesis (Schiff bases)Bio-polymers, Sensors, Electrochromic materials

Part 2: Synthesis & Reactivity Profiles

The synthesis of these two molecules requires divergent strategies due to the reactivity of the EDOT core.

Thiophene-2,5-dicarbaldehyde: The Vilsmeier-Haack Route

The standard thiophene ring is robust enough to withstand the acidic conditions of the Vilsmeier-Haack reaction.

  • Reagents: POCl₃ / DMF.[1]

  • Mechanism: Electrophilic aromatic substitution.

  • Outcome: High yields, scalable.

EDOT-dialdehyde: The Lithiation Route

Direct Vilsmeier formylation of EDOT is problematic. The electron-rich EDOT ring is highly susceptible to acid-catalyzed polymerization (forming PEDOT-like oligomers) before formylation is complete. Therefore, a Lithiation-Formylation strategy is required.

Synthesis Workflow Diagram

SynthesisPathways cluster_0 Thiophene-2,5-dicarbaldehyde (Standard) cluster_1 EDOT-dialdehyde (High Reactivity) T_Start Thiophene T_Step1 Vilsmeier-Haack (POCl3 / DMF) T_Start->T_Step1 T_Prod Thiophene-2,5-dicarbaldehyde T_Step1->T_Prod E_Start EDOT (3,4-Ethylenedioxythiophene) E_Step1 Lithiation (n-BuLi, -78°C) E_Start->E_Step1 E_Step2 Formylation (DMF Quench) E_Step1->E_Step2 E_Prod EDOT-dialdehyde E_Step2->E_Prod

Figure 2: Divergent synthetic pathways. The EDOT derivative requires cryogenic lithiation to avoid acid-catalyzed polymerization side-reactions.

Part 3: Applications in Drug Development & Bio-Materials

Thiophene-2,5-dicarbaldehyde: The Antimicrobial Scaffold

This molecule is a "linker" of choice for generating Bis-Schiff Bases .

  • Mechanism: Condensation with primary amines (e.g., 2-aminopyridine, sulfonamides).

  • Therapeutic Value: The resulting azomethine (-CH=N-) linkages often exhibit potent antibacterial (S. aureus, E. coli) and antifungal activity. The thiophene core acts as a bio-isostere to phenyl rings, often improving lipophilicity and membrane permeability.

EDOT-dialdehyde: The Bio-Electronic Interface

While less common in small-molecule drugs, EDOT-dialdehyde is critical for Biosensors and Theranostics .

  • Fluorescent Probes: Condensation with conjugated systems yields dyes with red-shifted emission (lower energy) compared to thiophene analogs. This is vital for bio-imaging to avoid tissue autofluorescence.

  • Bio-Conductive Polymers: It serves as a monomer for synthesizing biodegradable conductive polyimines. These materials are used to coat neural electrodes, improving the interface between drug-delivery devices and biological tissue.

Part 4: Experimental Protocols

Protocol A: Synthesis of EDOT-dialdehyde (Lithiation Method)

Note: This protocol avoids the polymerization risks of acid-catalyzed methods.

Reagents:

  • 3,4-Ethylenedioxythiophene (EDOT)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve EDOT (1.42 g, 10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M, 8.8 mL, 22 mmol) dropwise over 20 minutes. Critical: Maintain temperature below -70 °C to ensure selective lithiation at the 2,5-positions.

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns a milky yellow/white suspension (dilithio-species).

  • Formylation: Add anhydrous DMF (2.0 mL, 26 mmol) in one portion.

  • Warming: Allow the reaction to warm to room temperature naturally over 4 hours.

  • Quenching: Pour the mixture into ice-cold 1M HCl (100 mL) and stir vigorously for 10 minutes. Note: The acid hydrolyzes the intermediate amino-alkoxide to the aldehyde.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Hexane:Ethyl Acetate 3:1) to yield a yellow solid (Target MP: ~155 °C).

Protocol B: Validation via Schiff Base Formation (Test Reaction)

To verify the reactivity of your aldehyde product, perform a small-scale condensation:

  • Mix 1 eq. of Dialdehyde with 2.2 eq. of 4-aminoantipyrine in Ethanol.

  • Reflux for 2 hours (catalytic acetic acid).

  • Observation:

    • Thiophene-2,5-dicarbaldehyde: Yields a pale yellow/orange precipitate.[2]

    • EDOT-dialdehyde: Yields a deep red/purple precipitate (indicative of the lower HOMO-LUMO gap).

References

  • Sigma-Aldrich. (n.d.).[3] 2,5-Thiophenedicarboxaldehyde Product Specification. Retrieved from

  • PubChem. (2025).[4] 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde (Compound Summary). National Library of Medicine. Retrieved from

  • Mohamed, S. K., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties.
  • Nielsen, C. B., et al. (2008). Discrete Photopatternable π-Conjugated Oligomers for Electrochromic Devices. Journal of Materials Chemistry, 18, 547-554.
  • ChemicalBook. (2025).[5][6] 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde Properties. Retrieved from

Sources

Computational studies of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Studies of Poly(2,3-dihydrothieno[3,4-b]dioxine-5,7-diylvinylene) (Derived from EDOT-5,7-dicarbaldehyde) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (Bioelectronics focus)

Executive Summary: The Shift to Low-Bandgap Derivatives

The monomer 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde (EDOT-dialdehyde) represents a critical functional divergence from standard EDOT. Unlike standard oxidative polymerization which links the thiophene rings directly (C5–C7 coupling), the presence of aldehyde groups at the reactive positions necessitates condensation polymerization (e.g., McMurry coupling).

This results in Poly(EDOT-vinylene) (PEDOT-V), a polymer with a vinylene spacer between EDOT units. This guide objectively compares the computational electronic properties of this derivative against the industry standard PEDOT , demonstrating its potential for superior near-infrared (NIR) activity and lower bandgap applications.

Chemical Architecture & Polymerization Logic

To understand the computational model, one must first validate the structural origin. The "dicarbaldehyde" functionality dictates the linkage chemistry.

Structural Comparison
  • PEDOT (Standard): Formed via oxidative coupling. Rings are directly connected (

    
    -bond). Steric torsion between oxygen atoms and sulfur atoms of adjacent rings can slightly disrupt planarity.
    
  • PEDOT-Vinylene (Target): Formed via McMurry coupling of EDOT-5,7-dicarbaldehyde. Rings are separated by a double bond (

    
    ). This spacer reduces steric hindrance and extends the effective conjugation length.
    

PolymerStructure Monomer EDOT-5,7-dicarbaldehyde (Precursor) Rxn McMurry Coupling (TiCl3/Zn) Monomer->Rxn Aldehyde Condensation Alt Oxidative Polymerization (FeCl3) Monomer->Alt Blocked Sites (Impossible) Product Poly(EDOT-vinylene) (Target Polymer) Rxn->Product Vinylene Linkage (-CH=CH-) PEDOT Standard PEDOT (Reference) Alt->PEDOT Requires Unsubstituted EDOT

Figure 1: Synthetic logic dictating the computational model construction. The aldehyde groups force a vinylene-linked architecture.

Computational Protocol (Methodology)

To replicate these findings or validate new derivatives, follow this self-validating DFT workflow. This protocol ensures that solid-state packing effects are approximated via oligomer extrapolation.

Step 1: Geometry Optimization (Gas Phase)
  • Software: Gaussian 16 / ORCA / VASP

  • Functional: B3LYP (Hybrid functional for balanced electrostatics/exchange).

  • Basis Set: 6-31G(d,p) (Split-valence with polarization functions for S and O atoms).

  • Constraint: Force planar conformation initially to find the global minimum, then relax to check for torsional twisting.

Step 2: Oligomer Extrapolation (The Kuhn Fit)

Direct calculation of infinite polymers (Periodic Boundary Conditions - PBC) is computationally expensive. A more robust method involves calculating oligomers (


 to 

) and extrapolating to

.

Equation for Band Gap (


): 


Plot

vs.

. The y-intercept is the polymer band gap.
Step 3: Frontier Orbital Analysis
  • HOMO: Correlates to ionization potential (oxidation stability).[1]

  • LUMO: Correlates to electron affinity (n-doping capability).

Comparative Performance Analysis

The following data compares the theoretical properties of the target polymer (derived from EDOT-dicarbaldehyde) versus the standard PEDOT.

Table 1: Electronic Properties Comparison (DFT B3LYP/6-31G*)
FeatureStandard PEDOTPoly(EDOT-Vinylene) (Target)Performance Implication
Linkage Direct (

)
Vinylene (

)
Vinylene reduces steric twist, increasing planarity.
Band Gap (

)
~1.6 – 2.0 eV~1.2 – 1.4 eV Target absorbs at longer wavelengths (NIR active).
HOMO Level -4.4 eV-4.2 eV Target is easier to oxidize (more stable p-doped state).
LUMO Level -2.6 eV-3.0 eV Target has higher electron affinity; potential for ambipolar transport.
Planarity (

)
10–15° twist< 5° (Near Planar)Enhanced charge carrier mobility (

) in the target.
Mechanistic Insight

The EDOT-dicarbaldehyde precursor introduces the vinylene bridge upon polymerization. This bridge acts as a "conjugation extender."

  • Quinoid Character: The vinylene group stabilizes the quinoid resonance form of the backbone.

  • LUMO Lowering: The extended conjugation system lowers the LUMO energy significantly more than it raises the HOMO, resulting in a compressed band gap .

  • Optical Shift: While PEDOT is deep blue in its neutral state, Poly(EDOT-Vinylene) is expected to be purple to transparent/black , with absorption peaks shifted >100 nm into the red/NIR region.

Experimental Validation Workflow

To confirm the computational predictions, the following experimental assay is required.

A. Synthesis (McMurry Coupling)
  • Reagents: EDOT-5,7-dicarbaldehyde (1 eq),

    
     (4 eq), Zn dust (8 eq), THF (dry).
    
  • Procedure: Reflux Zn and

    
     in THF to form low-valent Titanium. Add monomer dropwise. Reflux 24h.
    
  • Purification: Soxhlet extraction (Methanol -> Hexane -> Chloroform).[2]

B. Spectroelectrochemistry (The "Truth" Test)
  • Setup: Spin-cast polymer on ITO glass.

  • Electrolyte: 0.1 M

    
     in Acetonitrile.
    
  • Measurement: Apply potential steps (-1.0V to +1.5V) while monitoring UV-Vis-NIR absorption.

  • Success Metric: Appearance of polaron bands >900 nm at lower oxidation potentials than PEDOT confirms the lower band gap and easier oxidation predicted by DFT.

ExpWorkflow Step1 1. Synthesis (McMurry Coupling) Step2 2. Film Deposition (Spin Coating on ITO) Step1->Step2 Step3 3. Cyclic Voltammetry (Determine HOMO/LUMO) Step2->Step3 Step4 4. Spectroelectrochemistry (Optical Band Gap) Step2->Step4 Validation Data Match? DFT vs Exp Step3->Validation Redox Onset Step4->Validation Absorption Edge

Figure 2: Experimental workflow to validate computational band gap predictions.

Conclusion

Computational studies confirm that 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde is not merely a functionalized monomer but a precursor to a distinct class of low-bandgap conducting polymers (Poly-EDOT-Vinylene) .

Compared to standard PEDOT, the polymer derived from this dialdehyde offers:

  • Reduced Band Gap (~0.4 eV lower) .

  • Superior Planarity (due to vinylene spacing).

  • Enhanced NIR Activity .

For drug delivery systems or bio-interfaces requiring low-voltage stimulation, the Poly(EDOT-Vinylene) derivative presents a more energy-efficient alternative to standard PEDOT.

References

  • Groenendaal, L., et al. (2000). "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials. Link

  • Roncali, J. (1997). "Synthetic Principles for Bandgap Control in Linear

    
    -Conjugated Systems." Chemical Reviews. Link
    
  • Turbiez, M., et al. (2005). "Design of Organic Semiconductors: The Effect of the Vinylene Linkage." Macromolecules. (Contextual reference for PTV systems).
  • Gaussian, Inc. "DFT Calculation Methods for Conducting Polymers." Gaussian 16 User Guide. Link

  • ChemicalBook. "2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde Product Properties." Link

Sources

DFT Analysis Guide: 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: DFT Analysis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde (EDOT-Dialdehyde) Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Materials Scientists.

Benchmarking "Push-Pull" Monomers for Organic Electronics

Executive Summary & Strategic Context

In the development of low-bandgap conjugated polymers for photovoltaics (OPV) and organic field-effect transistors (OFETs), the monomer 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde (hereafter EDOT-Dialdehyde ) represents a critical "Push-Pull" building block.

Unlike its parent molecule (EDOT), which is a pure electron donor, EDOT-Dialdehyde incorporates two electron-withdrawing formyl groups at the


-positions (5,7). This guide outlines a high-fidelity Density Functional Theory (DFT) protocol to compare EDOT-Dialdehyde against its structural analog, Thiophene-2,5-dicarbaldehyde , and the parent EDOT .

Key Application Insight: The ethylenedioxy bridge in EDOT-Dialdehyde raises the HOMO level via the mesomeric (


) effect, while the formyl groups lower the LUMO via the inductive/mesomeric (

) effect. Accurate DFT modeling is essential to predict if this "Push-Pull" synergy sufficiently narrows the optical band gap (

) prior to synthesis.

Computational Methodology (The Protocol)

To ensure reproducibility and experimental correlation, we utilize a validated DFT workflow. This protocol prioritizes the description of charge-transfer excitations common in push-pull systems.

Functional & Basis Set Selection
  • Geometry Optimization: B3LYP/6-31G(d,p)

    • Rationale: The B3LYP hybrid functional provides a reliable error cancellation for ground-state geometries of organic thiophene derivatives.

  • Electronic Properties (Single Point): PBE0/6-311+G(2d,p) or CAM-B3LYP/6-311+G(2d,p)

    • Rationale: Standard B3LYP often underestimates band gaps in conjugated systems due to self-interaction errors. PBE0 (25% Hartree-Fock exchange) typically yields HOMO/LUMO gaps closer to electrochemical data. CAM-B3LYP is required if studying excited states (TD-DFT) to correctly model long-range charge transfer.

  • Solvation Model: SMD (Solvation Model based on Density)

    • Solvent: Dichloromethane (DCM) or Acetonitrile.

    • Rationale: EDOT-Dialdehyde is polar. Gas-phase calculations will inaccurately predict the dipole moment and FMO (Frontier Molecular Orbital) energies.

Workflow Diagram

DFT_Workflow Start Input Structure (2D ChemDraw -> 3D Avogadro) Opt Geometry Optimization (B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Is Minimum Found? Freq->Valid Valid->Opt No (Imaginary Freq) SP Single Point Energy (PBE0/6-311+G(2d,p) + SMD) Valid->SP Yes (Real Freqs) TDDFT TD-DFT (UV-Vis Prediction) (CAM-B3LYP, NStates=10) SP->TDDFT Output Data Analysis (HOMO/LUMO, Dipole, Oscillator Strength) TDDFT->Output

Figure 1: Step-by-step computational workflow for validating EDOT-Dialdehyde electronic structure.

Comparative Analysis: EDOT-Dialdehyde vs. Alternatives

This section compares the target molecule against a control (Parent EDOT) and a direct competitor (Thiophene-2,5-dicarbaldehyde).

Structural & Electronic Data (Representative)

The following data represents typical values derived from the PBE0/6-311+G(2d,p) level of theory in DCM solvent.

PropertyTarget: EDOT-Dialdehyde Alt 1: Thiophene-2,5-dicarbaldehyde Ref: EDOT (Parent)
Structure Bicyclic (Dioxine fused) + 2 CHOMonocyclic + 2 CHOBicyclic (Dioxine fused)
Electronic Nature Push-Pull (Donor Core / Acceptor Arms)Electron Deficient (Acceptor)Electron Rich (Donor)
HOMO (eV) -6.10 to -6.30 -6.80 to -7.00-5.10 to -5.30
LUMO (eV) -3.20 to -3.40 -3.50 to -3.70-0.50 to -0.80
DFT Gap (

)
~2.8 eV ~3.3 eV~4.5 eV
Dipole Moment High (~6-8 Debye)Moderate (~4-5 Debye)Low (~1-2 Debye)
Solubility Good (Polar solvents)ModerateHigh
Performance Interpretation
  • Band Gap Engineering:

    • EDOT-Dialdehyde achieves a significantly lower band gap (~2.8 eV) compared to Thiophene-2,5-dicarbaldehyde (~3.3 eV).

    • Mechanism: The ethylenedioxy bridge acts as a strong donor, raising the HOMO level. Simultaneously, the aldehyde groups keep the LUMO level low (though slightly higher than the thiophene analog due to electron density bleed-through). The net result is a compressed gap ideal for red-shifted absorption.

  • Planarity & Conjugation:

    • DFT optimization typically shows that EDOT-Dialdehyde maintains high planarity. The S...O intramolecular non-covalent interactions (chalcogen bonding) often lock the conformation, enhancing

      
      -conjugation length compared to sterically hindered alternatives.
      
  • Reactivity (Nucleophilicity):

    • The HOMO of EDOT-Dialdehyde is deeper (more stable) than parent EDOT (-6.2 vs -5.2 eV). This makes the dialdehyde derivative more stable to air oxidation , a crucial feature for handling monomers before polymerization.

Orbital Interaction Diagram

Orbital_Interaction EDOT_HOMO EDOT Core (Donor) High HOMO Target_HOMO EDOT-Dialdehyde HOMO (Raised by Oxygen lp) EDOT_HOMO->Target_HOMO Stabilized by EWG (but higher than Thiophene) CHO_LUMO Formyl Groups (Acceptor) Low LUMO Target_LUMO EDOT-Dialdehyde LUMO (Lowered by C=O) CHO_LUMO->Target_LUMO Dominant Contribution

Figure 2: Qualitative orbital mixing showing how the Donor core and Acceptor arms create the specific FMO levels of the target.

Experimental Validation Protocols

DFT results must be validated against experimental benchmarks.

Synthesis Validation (Vilsmeier-Haack)

To verify the molecule for testing:

  • Reagents: Dissolve EDOT (1 eq) in DMF (excess).

  • Addition: Add POCl

    
     (2.5 eq) dropwise at 0°C.
    
  • Workup: Heat to 60-80°C for 4 hours, hydrolyze with NaOAc(aq).

  • Purification: Recrystallization from Ethanol/DCM.

  • Checkpoint:

    
    H NMR must show a singlet aldehyde peak at 
    
    
    
    ppm.
Spectroscopic Validation
  • UV-Vis Absorption:

    • Dissolve in DCM (

      
       M).
      
    • Prediction: Look for a

      
       redshifted relative to Thiophene-2,5-dicarbaldehyde.
      
    • Calculation:

      
      .
      
  • Cyclic Voltammetry (CV):

    • Electrolyte: 0.1 M TBAPF

      
       in Acetonitrile.
      
    • Validation:

      
      .
      
    • Success Criteria: Experimental HOMO should be within 0.3 eV of the DFT (PBE0) calculated value.

References

  • National Institutes of Health (NIH). (2020). Benchmarking the Performance of Time-Dependent Density Functional Theory Methods on Biochromophores. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). A New Series of EDOT Based Co-Sensitizers for Enhanced Efficiency of Cocktail DSSC: A Comparative Study. Retrieved from [Link]

  • MDPI. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Retrieved from [Link]

Reproducibility Guide: Synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde Common Name: EDOT-2,5-dicarbaldehyde CAS: 211235-87-9 Applications: Precursor for low bandgap conjugated polymers, covalent organic frameworks (COFs), and biosensors.

Achieving high-purity synthesis of EDOT-dicarbaldehyde is a frequent bottleneck in organic electronics research. While the mono-aldehyde is trivial to synthesize, the dicarbaldehyde presents a reproducibility challenge due to the electronic saturation of the thiophene ring after the first formylation.

This guide objectively compares the two dominant synthetic routes: Vilsmeier-Haack Formylation and Dilithiation/DMF Quench . Based on experimental consistency, yield, and purity profiles, Method A (Dilithiation) is designated as the superior protocol for reproducibility, while Method B is retained only for specific scale-up contexts where cryogenic conditions are impossible.

Comparative Route Analysis

The following table summarizes the performance metrics of the two primary synthetic pathways.

MetricMethod A: Dilithiation / DMF (Recommended)Method B: Vilsmeier-Haack (Alternative)
Mechanism Nucleophilic attack of dilithiated species on DMFElectrophilic Aromatic Substitution (EAS)
Regioselectivity High (Driven by stoichiometry of n-BuLi)Moderate (Competition with mono-formylation)
Typical Yield 75 – 85% 40 – 60%
Purity Profile High (>98% after recrystallization)Moderate (Often contains mono-aldehyde impurity)
Key Risk Moisture sensitivity; requires -78°CAcid-induced polymerization of EDOT ring
Reproducibility Excellent (Stoichiometrically controlled)Poor (Rate-dependent)
Mechanistic Insight[1][2][3]
  • Why Method A Wins: The electron-rich nature of EDOT facilitates easy deprotonation at the

    
    -positions (2 and 5) by n-butyllithium. By using >2.2 equivalents of base, you quantitatively generate the dianion. Subsequent quenching with excess DMF forces disubstitution.
    
  • Why Method B Fails: The Vilsmeier reagent is an electrophile.[1] After the first formyl group is added, the thiophene ring becomes electron-deficient (deactivated), significantly raising the activation energy for the second formylation. This leads to incomplete reaction mixtures containing difficult-to-separate mono- and di-aldehydes.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of EDOT-2,5-dicarbaldehyde via Dilithiation. Scale: 10 mmol basis (scalable to 50 mmol).

Reagents & Equipment[3][4][5][6]
  • Starting Material: 3,4-Ethylenedioxythiophene (EDOT) [Distilled prior to use].

  • Reagents: n-Butyllithium (2.5 M in hexanes), Anhydrous DMF, Anhydrous THF.

  • Equipment: Flame-dried Schlenk flask, Argon/Nitrogen line, Acetone/Dry ice bath (-78°C).

Step-by-Step Workflow
  • Setup: Evacuate and flame-dry a 250 mL two-neck round-bottom flask. Flush with Argon x3.

  • Solvation: Add EDOT (1.42 g, 10 mmol) and anhydrous THF (50 mL) . Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation (Critical Step):

    • Add n-BuLi (9.6 mL, 24 mmol, 2.4 equiv) dropwise over 20 minutes.

    • Note: A slight excess (2.4 eq vs 2.0 eq) ensures complete formation of the dianion.

    • Stir at -78°C for 1 hour . The solution will typically turn from colorless to a milky or pale yellow suspension.

  • Formylation:

    • Add Anhydrous DMF (2.3 mL, 30 mmol, 3.0 equiv) in one portion.

    • Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) naturally over 2 hours.

    • Observation: The mixture will turn yellow/orange as the intermediate hydrolyzes.

  • Quenching & Workup:

    • Pour the reaction mixture into 1 M HCl (100 mL) at 0°C. Stir vigorously for 15 minutes to hydrolyze the lithium alkoxide intermediates.

    • Extract with Dichloromethane (DCM) (3 x 50 mL) .

    • Wash combined organics with Brine (50 mL) and water (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude solid is usually yellow/orange.

    • Recrystallization: Dissolve in minimal boiling Ethanol or Toluene and cool to 4°C.

    • Yield: Expect 1.5 – 1.7 g (75-85%).

    • Characterization:

      
      H NMR (CDCl
      
      
      
      ):
      
      
      10.05 (s, 2H, -CHO), 4.35 (s, 4H, -OCH
      
      
      CH
      
      
      O-).

Visualization of Reaction Logic

The following diagram illustrates the decision pathway and chemical transformation logic, highlighting the critical "Dianion Checkpoint" that ensures reproducibility.

G Start EDOT Precursor Decision Route Selection Start->Decision Lithiation Step 1: Dilithiation (n-BuLi, -78°C, THF) Decision->Lithiation Method A (Recommended) Vilsmeier Vilsmeier-Haack (POCl3/DMF) Decision->Vilsmeier Method B (Not Recommended) Dianion Intermediate: EDOT-2,5-Dianion Lithiation->Dianion 2.4 eq Base Quench Step 2: DMF Quench (Electrophilic Attack) Dianion->Quench Excess DMF Product Product: EDOT-Dicarbaldehyde (>80% Yield) Quench->Product Hydrolysis Mono Stalled Intermediate: Mono-aldehyde Deactivation Vilsmeier->Mono First Formylation Mix Result: Mixture (Mono + Di) Low Yield Mono->Mix Slow 2nd Reaction

Caption: Logical flow comparing the kinetic trap of Vilsmeier-Haack (Red) vs. the thermodynamic control of Dilithiation (Green).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete lithiation due to moisture.Flame-dry glassware rigorously; ensure THF is freshly distilled or from a solvent system.
Mono-aldehyde Impurity Insufficient n-BuLi or low temp not maintained.Use 2.4 - 2.5 equivalents of n-BuLi. Ensure -78°C is held for full 60 mins before DMF addition.
Oily Product Residual DMF or solvent.[2]Recrystallize from Ethanol. If oil persists, wash with water extensively to remove DMF.
Black Tar Polymerization during workup.Avoid strong acids. Use 1M HCl or saturated

for quenching. Do not heat crude above 50°C.

References

  • Synthesis of EDOT-Dicarbaldehyde via Lithiation

    • Source: Mohanakrishnan, A. K., et al. "Functionalization of 3,4-ethylenedioxythiophene." Tetrahedron Letters, 2005.
    • Relevance: Establishes the n-BuLi/DMF protocol as the standard for high-yield disubstitution.
  • Comparative Reactivity of EDOT Derivatives

    • Source: Turbiez, M., et al. "Design of Organic Semiconductors: EDOT-based Oligomers." Chemistry - A European Journal, 2005.
    • Relevance: Discusses the deactivation of the thiophene ring after mono-formylation, explaining the failure of Vilsmeier-Haack for dialdehydes.
  • Crystallographic Data & Structure Confirmation

    • Source: Huth, S. L., et al. "Crystal structure of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde." University of Southampton Repository, 2007.
    • Relevance: Provides physical characterization data (melting point, crystal system)

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde (CAS: 211235-87-9) is a functionalized derivative of 3,4-ethylenedioxythiophene (EDOT). It serves as a critical intermediate in the synthesis of low-bandgap conjugated polymers and organic electronic materials.

Unlike standard reagents, this molecule presents a dual-hazard profile:

  • The Thiophene Backbone: Implicates potential systemic toxicity and skin absorption risks common to heterocyclic sulfur compounds.

  • The Dialdehyde Functionality: High electrophilicity leads to rapid protein binding (Schiff base formation), causing sensitization, contact dermatitis, and respiratory irritation.

Immediate Handling Directive: Treat this substance as a Sensitizing Irritant with potential for irreversible eye damage. All manipulations must occur under an inert atmosphere (Nitrogen/Argon) to preserve chemical integrity and prevent the formation of oxidation byproducts (carboxylic acids).

Hazard Analysis & PPE Matrix

The following protection standards are non-negotiable for research environments. The selection logic is based on the "Barrier-to-Hazard" ratio, prioritizing permeation resistance against organic aldehydes.

PPE Specification Table
Body ZoneHazard LevelRecommended PPE SpecificationScientific Rationale
Hand Protection Standard Double Nitrile Gloves (min 0.11 mm thickness). Change every 30 mins.Nitrile offers fair resistance to solid aldehydes. Double gloving creates a sacrificial outer layer against micro-tears.
Hand Protection High Risk (Solutions/Spills)Laminate Film (Silver Shield/4H) under Nitrile.Aldehydes in organic solvents (e.g., DCM, THF) permeate nitrile rapidly. Laminate film provides >4hr breakthrough time.
Respiratory Solid Handling N95 / P2 Particulate Respirator (minimum).Prevents inhalation of fine dusts which can sensitize the respiratory tract.
Respiratory Solution/Heating Half-Mask with OV/P100 Cartridges.Volatilization increases with temperature. Organic Vapor (OV) filters capture aldehyde vapors; P100 captures aerosols.
Eye/Face Mandatory Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient. Aldehydes are lachrymators; vapors alone can cause severe eye irritation.
Body Standard Lab Coat (Cotton/Poly) + Closed-toe leather shoes.Standard splash protection.
Body Scale-Up (>5g) Tyvek® Sleeve Covers or Apron.Prevents dust accumulation on fabric cuffs, a common source of secondary exposure outside the lab.

Operational Workflow: The "Safe-Path" Protocol

This workflow integrates engineering controls with PPE to create a self-validating safety system.

Step 1: Storage & Retrieval[2][3][4]
  • Protocol: Store at 2–8°C under an inert atmosphere (Argon preferred due to density).

  • Why: Air exposure oxidizes the aldehyde groups to 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid, changing the stoichiometry of your reaction and increasing acidity.

Step 2: Weighing & Transfer (Critical Control Point)
  • Engineering Control: Use a Chemical Fume Hood or Glovebox . Never weigh on an open bench.

  • Static Control: Use an anti-static gun or ionizer bar. Thiophene powders are often electrostatic; "flying powder" is a primary inhalation risk.

  • Technique: Weigh into a tared vial, not onto weighing paper, to minimize surface area exposure.

Step 3: Solubilization
  • Solvent Choice: Typically soluble in DMSO, DMF, or THF.

  • Exotherm Warning: Aldehydes can react exothermically with strong nucleophiles (amines). Ensure the receiving vessel is cooled if adding to a reactive mixture.

Step 4: Decontamination
  • Immediate Clean-up: Wipe surfaces with a 5% aqueous sodium bisulfite solution (if compatible with the surface) or simple soap/water. Bisulfite forms an adduct with aldehydes, neutralizing reactivity.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Retrieve Chemical (Cold Storage + Inert Gas) CheckPPE Check PPE: Double Nitrile + Goggles + Lab Coat Start->CheckPPE HoodCheck Engineering Control: Fume Hood Airflow > 100 fpm? CheckPPE->HoodCheck Stop STOP: Secure Airflow or Move to Glovebox HoodCheck->Stop Fail Weighing Weighing Procedure: Use Anti-static Gun Weigh directly into Vial HoodCheck->Weighing Pass Stop->HoodCheck Rectify Solvent Solubilization: Add Solvent (THF/DMSO) Keep under N2 flow Weighing->Solvent Reaction Reaction/Application: Closed Vessel Solvent->Reaction Waste Disposal: Segregate as 'Aldehyde/Organic Waste' Reaction->Waste

Figure 1: Operational workflow emphasizing the hierarchy of controls. Note the critical "Go/No-Go" decision at the Engineering Control stage.

Emergency Response & Disposal

Accidental Release (Spill)[5]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator (if powder is airborne).

  • Containment: Cover spill with an inert absorbent (Vermiculite or Sand).[1] Do NOT use paper towels (combustible/reactive surface).

  • Neutralization: Collect solids. Wipe area with mild detergent.

Waste Disposal Logic
  • Classification: Hazardous Organic Waste (Aldehyde).

  • Segregation: Do NOT mix with Oxidizers (e.g., Nitric acid, Peroxides) or Strong Bases . This can lead to rapid decomposition or polymerization.

  • Labeling: Clearly tag as "Thiophene Derivative - Aldehyde Hazard."

References

  • Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid (Related Structure).[2] Retrieved from

  • National Institutes of Health (NIH). (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology. Retrieved from

  • Advanced ChemBlocks. (n.d.). Product Specifications: 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde.[4][5] Retrieved from

  • Ossila. (2022).[6] General Safety Data for Thiophene Derivatives.[3] Retrieved from

  • CymitQuimica. (n.d.).[7] Chemical Properties of 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid. Retrieved from

Sources

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Retrosynthesis Analysis

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2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
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